molecular formula C22H16N4O2S B11107662 quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate

quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate

Cat. No.: B11107662
M. Wt: 400.5 g/mol
InChI Key: ZSMVCPDJQWLLMS-YYDJUVGSSA-N
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Description

8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE is a complex organic compound with the molecular formula C22H16N4O2S and a molecular weight of 400.46 g/mol . This compound features a quinoline core structure substituted with a nitrophenyl and phenylhydrazinylidene moiety, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE typically involves the condensation of 4-nitrobenzaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 8-mercaptoquinoline under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated quinoline derivatives.

Scientific Research Applications

8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitrophenyl and phenylhydrazinylidene moieties can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a nitrogen-containing heterocyclic ring.

    8-Hydroxyquinoline: A hydroxyl-substituted quinoline with antimicrobial properties.

    4-Nitroquinoline: A nitro-substituted quinoline with potential biological activities.

Uniqueness

8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE is unique due to its combination of a quinoline core with nitrophenyl and phenylhydrazinylidene moieties, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

quinolin-8-yl (1E)-N-anilino-4-nitrobenzenecarboximidothioate

InChI

InChI=1S/C22H16N4O2S/c27-26(28)19-13-11-17(12-14-19)22(25-24-18-8-2-1-3-9-18)29-20-10-4-6-16-7-5-15-23-21(16)20/h1-15,24H/b25-22+

InChI Key

ZSMVCPDJQWLLMS-YYDJUVGSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/SC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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